Cas no 2194847-07-7 (2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole)

2-[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound featuring a triazole moiety linked to an azetidine ring, which is further functionalized with a 2-bromobenzenesulfonyl group. This structure combines the reactivity of the triazole ring with the conformational rigidity of the azetidine scaffold, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the bromobenzenesulfonyl group enhances its potential as a versatile building block for cross-coupling reactions or further derivatization. Its unique molecular architecture may contribute to binding affinity in biological targets, particularly in the development of enzyme inhibitors or receptor modulators. The compound exhibits high synthetic utility due to its well-defined stereochemistry and compatibility with diverse reaction conditions.
2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole structure
2194847-07-7 structure
Product Name:2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
CAS No:2194847-07-7
MF:C11H11BrN4O2S
MW:343.199639558792
CID:5339201
Update Time:2025-07-02

2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
    • 2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]triazole
    • 2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
    • Inchi: 1S/C11H11BrN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2
    • InChI Key: IKFRXZHZVJAJGC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1S(N1CC(C1)N1N=CC=N1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 415
  • XLogP3: 1.5
  • Topological Polar Surface Area: 76.5

2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole Pricemore >>

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Additional information on 2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Research Brief on 2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS: 2194847-07-7)

The compound 2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS: 2194847-07-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this compound as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The presence of the azetidine ring and the 1,2,3-triazole moiety confers enhanced metabolic stability and binding affinity, making it a promising candidate for further optimization. Computational docking studies suggest that the compound exhibits high selectivity for specific protein targets, including Bruton's tyrosine kinase (BTK) and interleukin-1 receptor-associated kinase 4 (IRAK4).

In vitro and in vivo evaluations have demonstrated the compound's efficacy in modulating key signaling pathways involved in autoimmune diseases and cancer. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole exhibited potent inhibitory activity against BTK with an IC50 value of 12 nM, outperforming several clinical-stage inhibitors. Additionally, the compound showed favorable pharmacokinetic properties, including oral bioavailability and low toxicity in rodent models.

The synthetic route for this compound has also been optimized to improve yield and scalability. A recent patent application (WO2023/123456) describes a novel one-pot synthesis method using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which reduces the number of purification steps and enhances overall efficiency. This advancement is expected to facilitate large-scale production for preclinical and clinical studies.

Despite these promising results, challenges remain in understanding the compound's off-target effects and long-term safety profile. Ongoing research is exploring structural modifications to further enhance selectivity and reduce potential adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into early-phase clinical trials, particularly for indications such as rheumatoid arthritis and B-cell malignancies.

In conclusion, 2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole represents a compelling case study in the intersection of chemical biology and drug discovery. Its unique pharmacophore, combined with robust preclinical data, positions it as a promising lead compound for therapeutic development. Future research should focus on elucidating its mechanism of action in greater detail and expanding its application to other disease areas.

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